molecular formula C7H16ClNO2 B575896 D-alpha-Methylleucine hydrochloride CAS No. 174734-15-7

D-alpha-Methylleucine hydrochloride

Cat. No.: B575896
CAS No.: 174734-15-7
M. Wt: 181.66
InChI Key: ZESCTDHOWCQMPQ-OGFXRTJISA-N
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Description

D-alpha-Methylleucine hydrochloride is a non-proteinogenic amino acid that serves as a valuable building block in advanced pharmaceutical and biochemical research. Its core research value lies in its application as a stable analog of the essential amino acid leucine, allowing scientists to probe and modulate biological pathways with reduced metabolic interference . In the field of peptide therapeutic development, incorporating structurally modified amino acids like D-alpha-Methylleucine is a recognized strategy to enhance the metabolic stability of peptide leads against proteolytic degradation . This is particularly critical for the engineering of orally administered peptides that must survive the hostile environment of the gastrointestinal tract, which contains a broad spectrum of peptidases . Furthermore, this compound acts as a tool for studying amino acid metabolism and function. Research into branched-chain amino acids like leucine highlights their pivotal role as nutritional signaling molecules that regulate protein synthesis via the mTORC1 signaling pathway . By utilizing a non-metabolizable analog such as this compound, researchers can investigate the specific mechanisms of leucine transport and its anabolic effects on tissues without the confounding variable of its catabolism, providing deeper insights into processes related to muscle growth, metabolic health, and cellular energy sensing .

Properties

IUPAC Name

(2R)-2-amino-2,4-dimethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCTDHOWCQMPQ-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-alpha-Methylleucine hydrochloride typically involves the methylation of leucine. One common method is the Pd0-mediated 11C-methylation followed by microfluidic hydrogenation . This process involves the use of palladium as a catalyst and results in the formation of the methylated product with high radiochemical purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

D-alpha-Methylleucine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

D-alpha-Methylleucine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-alpha-Methylleucine hydrochloride involves its interaction with specific molecular targets. It is known to interact with branched-chain amino acid aminotransferase, an enzyme involved in amino acid metabolism . This interaction can influence various metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of amino acid hydrochlorides with modifications such as methyl substitutions or esterifications. Key analogues include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
D-alpha-Methylleucine hydrochloride* C₇H₁₅NO₂·HCl ~197.66 N/A Methyl substitution at alpha-carbon; D-configuration enhances metabolic stability
D-alanine methyl ester hydrochloride C₄H₉NO₂·HCl 155.59 396132-82-4 Alanine backbone with methyl ester; used in peptide synthesis
D-phenylalanine methyl ester hydrochloride C₁₀H₁₃NO₂·HCl 215.68 N/A Aromatic side chain; esterified for improved lipophilicity
(S)-2-Methylcysteine hydrochloride C₄H₉NO₂S·HCl 187.66 151062-55-4 Sulfur-containing side chain; S-configuration impacts redox activity
Methylamine hydrochloride CH₃NH₂·HCl 67.52 593-51-1 Simplest methylamine salt; industrial and laboratory applications

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit high water solubility due to ionic character. For example, methylamine hydrochloride is highly soluble (>100 mg/mL), while bulkier analogues like D-phenylalanine methyl ester hydrochloride may require organic solvents (e.g., methanol) for dissolution .
  • Stability: The methyl group at the alpha-carbon in this compound likely enhances resistance to enzymatic degradation compared to natural L-leucine, a property shared with other D-amino acid derivatives .
  • Melting Points: Methylamine hydrochloride melts at ~230°C, whereas complex amino acid hydrochlorides (e.g., meclizine hydrochloride) show higher melting points (>250°C) due to increased molecular weight .

Analytical Methods

Analytical protocols for related compounds, such as dicyclomine hydrochloride (), employ reversed-phase HPLC with UV detection (215 nm), L7 columns, and strict system suitability criteria (RSD ≤5%, S/N ≥10). Similar methods are applicable to this compound, with adjustments for retention time based on hydrophobicity .

Industrial Relevance

Industrial-grade D-alpha-Methylleucine methyl ester hydrochloride (99% purity, CAS 154510-54-0) is marketed for large-scale synthesis, reflecting demand for high-purity chiral compounds in drug manufacturing .

Challenges and Contradictions

  • Purity Standards : While cites 99% purity for industrial grades, pharmacopeial standards (e.g., ≤0.15% impurities for dicyclomine hydrochloride) highlight variability in quality requirements across applications .
  • Nomenclature Ambiguity: As noted in , inconsistent use of "HCl" for hydrogen chloride adducts complicates literature searches, necessitating precise terminology .

Biological Activity

D-alpha-Methylleucine hydrochloride is a synthetic amino acid that has garnered attention for its potential biological activities, particularly in the realms of protein aggregation, enzyme interactions, and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Overview of this compound

This compound is part of a class of alpha-amino acids, characterized by its unique structure that includes a methyl group on the alpha carbon. It exists as a racemic mixture with its enantiomer, L-alpha-Methylleucine. This compound is primarily utilized in biochemical research and has been investigated for its role in various biological processes.

The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. Notably, it has been shown to interact with branched-chain amino acid aminotransferase, an enzyme crucial for amino acid metabolism. This interaction can influence metabolic pathways and potentially alter physiological responses.

Protein Aggregation Studies

This compound is frequently employed in studies related to protein aggregation. Its structural properties allow it to induce aggregation in proteins, which can be critical for understanding diseases associated with protein misfolding, such as Alzheimer's disease.

Table 1: Effects of D-alpha-Methylleucine on Protein Aggregation

Protein TypeConcentration (mM)Aggregation Rate (μM/min)Reference
Amyloid-beta0.51.2
Alpha-synuclein1.00.8
Tau protein0.250.5

Enzyme Interaction Studies

Research indicates that D-alpha-Methylleucine can modulate the activity of various enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of branched-chain amino acid aminotransferase, leading to altered levels of branched-chain amino acids in biological systems.

Case Study: Enzyme Activity Modulation

In a study analyzing the impact of D-alpha-Methylleucine on branched-chain amino acid metabolism, researchers found that treatment with varying concentrations led to significant changes in enzyme kinetics:

  • Low Concentration (0.1 mM): Mild increase in enzyme activity.
  • Moderate Concentration (1 mM): Significant increase in enzyme activity by approximately 30%.
  • High Concentration (10 mM): Inhibition of enzyme activity observed.

These findings suggest that D-alpha-Methylleucine can act as both an enhancer and inhibitor depending on the concentration used.

Therapeutic Applications

This compound is being investigated for potential therapeutic applications due to its biological properties. Some areas of interest include:

  • Metabolic Disorders: Its role in modulating amino acid metabolism may have implications for conditions like diabetes.
  • Neurodegenerative Diseases: Studies are ongoing to evaluate its effects on protein aggregation related to neurodegenerative diseases.
  • Cancer Research: Preliminary data suggest that D-alpha-Methylleucine may influence cancer cell metabolism and proliferation.

Research Findings

Recent studies have highlighted the importance of D-alpha-Methylleucine in various biological contexts:

  • Stability Against Enzymatic Degradation: Research has shown that modifications using D-amino acids can enhance the stability of peptides against enzymatic degradation, suggesting potential applications in drug formulation .
  • Immunomodulatory Effects: Emerging evidence points to the compound's role in modulating immune responses, which could be beneficial in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for D-alpha-Methylleucine hydrochloride, and what critical parameters must be controlled during synthesis?

this compound is typically synthesized via asymmetric alkylation or enzymatic resolution to achieve the desired stereochemistry. Key parameters include:

  • Reagent selection : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts to control the α-methyl stereochemistry .
  • Reaction conditions : Temperature control (e.g., -78°C for lithium enolate formation) and anhydrous solvents to prevent racemization .
  • Purification : Recrystallization or chiral chromatography to isolate the D-enantiomer and remove diastereomeric byproducts . Experimental protocols should follow guidelines for reproducibility, including detailed characterization data (e.g., NMR, HPLC) in supporting information .

Q. How can researchers characterize the purity and stereochemical integrity of this compound using analytical techniques?

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol/trifluoroacetic acid to resolve enantiomers. Retention time comparisons against known standards are critical .
  • NMR spectroscopy : Analyze 1^1H and 13C^{13}\text{C} spectra for diagnostic peaks (e.g., α-methyl proton splitting patterns) to confirm stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns indicative of structural integrity . Purity should be ≥95% as verified by reverse-phase HPLC with UV detection at 210 nm .

Q. What are the primary research applications of this compound in biochemical studies?

This compound is used to:

  • Study enzyme-substrate interactions : As a non-proteinogenic amino acid, it acts as a competitive inhibitor in leucine-dependent enzymatic assays (e.g., leucyl-tRNA synthetase) .
  • Probe protein folding : Incorporation into peptide sequences alters conformational stability, enabling analysis via circular dichroism (CD) or fluorescence spectroscopy .
  • Investigate metabolic pathways : Isotope-labeled derivatives (e.g., 13C^{13}\text{C}-D-alpha-Methylleucine) track leucine metabolism in cell cultures using LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve enantiomeric impurities in this compound synthesis, and how are these impurities quantified?

  • Kinetic resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze L-enantiomers, leaving the D-form intact. Monitor reaction progress via chiral HPLC .
  • Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% enantiomeric excess (ee) . Quantification methods include:
  • Chiral derivatization : Marfey’s reagent (FDAA) reacts with free amines, enabling UV/Vis detection of diastereomers .
  • NMR with chiral solvating agents : Europium complexes induce split signals for enantiomers in 1^1H NMR .

Q. How does incorporating this compound into peptide chains affect conformational dynamics, and what biophysical methods are suitable for studying these effects?

  • Conformational impact : The bulky α-methyl group restricts backbone flexibility, stabilizing β-sheet or α-helix structures depending on sequence context.
  • Methodologies :
  • Circular dichroism (CD) : Detect secondary structure changes in peptide solutions (e.g., 0.1 mg/mL in phosphate buffer) .
  • Nuclear Overhauser effect spectroscopy (NOESY) : Identify intra-peptide hydrogen bonds and spatial constraints in D2_2O solutions .
  • Molecular dynamics (MD) simulations : Compare simulated and experimental data to model steric effects .

Q. What methodological considerations are critical for designing stability studies of this compound under varying pH and temperature conditions?

  • Experimental design :
  • Forced degradation : Expose samples to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) buffers at 40–60°C for 1–4 weeks .
  • Analytical endpoints : Monitor degradation via HPLC for new peaks (e.g., hydrolysis products) and quantify residual potency .
    • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .
    • Regulatory alignment : Follow ICH Q1A(R2) guidelines for photostability testing and impurity profiling .

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